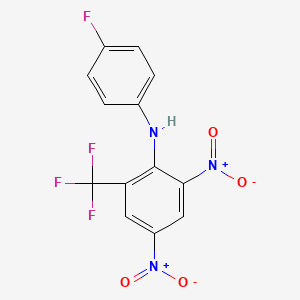![molecular formula C20H16Cl2O3 B14422962 2,2'-[(2-Hydroxy-1,3-phenylene)bis(methylene)]bis(4-chlorophenol) CAS No. 83142-86-3](/img/structure/B14422962.png)
2,2'-[(2-Hydroxy-1,3-phenylene)bis(methylene)]bis(4-chlorophenol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-[(2-Hydroxy-1,3-phenylene)bis(methylene)]bis(4-chlorophenol) is an organic compound characterized by the presence of two chlorophenol groups connected through a bis(methylene) bridge to a hydroxyphenylene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(2-Hydroxy-1,3-phenylene)bis(methylene)]bis(4-chlorophenol) typically involves the reaction of 4-chlorophenol with formaldehyde in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of the phenol attacks the electrophilic carbon of formaldehyde, forming a methylene bridge .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves continuous stirring and controlled temperature to facilitate the reaction and prevent side reactions .
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-[(2-Hydroxy-1,3-phenylene)bis(methylene)]bis(4-chlorophenol) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Substitution: The chlorophenol groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxy derivatives.
Substitution: Substituted phenols and other derivatives.
Applications De Recherche Scientifique
2,2’-[(2-Hydroxy-1,3-phenylene)bis(methylene)]bis(4-chlorophenol) has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential use in drug development.
Mécanisme D'action
The mechanism of action of 2,2’-[(2-Hydroxy-1,3-phenylene)bis(methylene)]bis(4-chlorophenol) involves its interaction with various molecular targets. The hydroxyl and chlorophenol groups can form hydrogen bonds and interact with enzymes and proteins, affecting their function. The compound can also undergo redox reactions, influencing cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-[(2-Hydroxy-1,3-phenylene)bis(methylene)]bis(4,6-dimethylphenol): Similar structure but with methyl groups instead of chlorine.
2,2’-[(2-Hydroxy-1,3-phenylene)bis(methylene)]bis(4,6-dimethylphenol): Another similar compound with different substituents.
Uniqueness
The presence of chlorophenol groups in 2,2’-[(2-Hydroxy-1,3-phenylene)bis(methylene)]bis(4-chlorophenol) imparts unique chemical properties, such as increased reactivity and potential antimicrobial activity, distinguishing it from other similar compounds .
Propriétés
Numéro CAS |
83142-86-3 |
|---|---|
Formule moléculaire |
C20H16Cl2O3 |
Poids moléculaire |
375.2 g/mol |
Nom IUPAC |
2,6-bis[(5-chloro-2-hydroxyphenyl)methyl]phenol |
InChI |
InChI=1S/C20H16Cl2O3/c21-16-4-6-18(23)14(10-16)8-12-2-1-3-13(20(12)25)9-15-11-17(22)5-7-19(15)24/h1-7,10-11,23-25H,8-9H2 |
Clé InChI |
KHRQPCXNZAACGN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)CC2=C(C=CC(=C2)Cl)O)O)CC3=C(C=CC(=C3)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


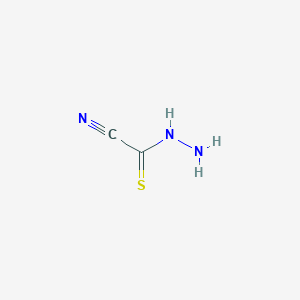

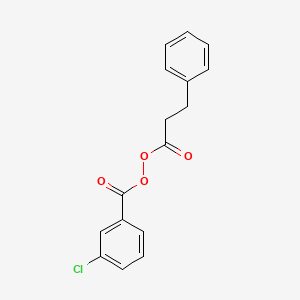
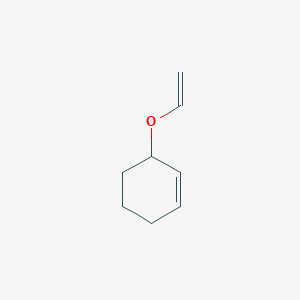
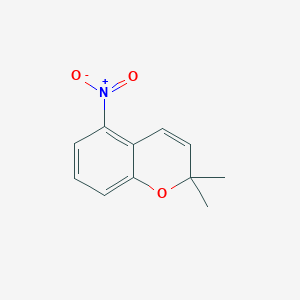
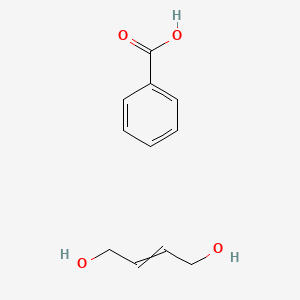
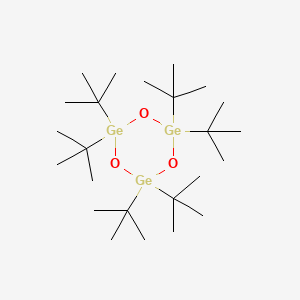
![Methyl [3-chloro-4-(2-methoxyphenoxy)phenyl]carbamate](/img/structure/B14422931.png)
![(5-Cyclopropyl-1-methyl-4-oxo-6-oxabicyclo[3.1.0]hexan-2-yl) 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate](/img/structure/B14422944.png)
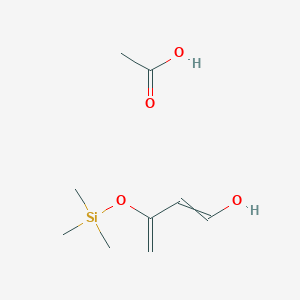
![{[(2-Cyanopropan-2-yl)disulfanyl]methyl}carbamyl chloride](/img/structure/B14422948.png)

